molecular formula C21H33N5OS B3810313 N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide

N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide

Cat. No. B3810313
M. Wt: 403.6 g/mol
InChI Key: KUIGPPJYHRWSEB-UHFFFAOYSA-N
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Description

Imidazothiazoles are a class of compounds that have gained significant attention in scientific research due to their potential therapeutic applications . They act as effective molecular scaffolds for synthetic, structural, and biomedical research . They have a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .


Synthesis Analysis

Imidazothiazoles can be synthesized using various methods. The classification of existing synthetic methods is based on the amount of research invested, from the most to the least studied . A modern industrial method for the synthesis of 6-oxazolyl-substituted imidazo has been developed .


Molecular Structure Analysis

Imidazothiazoles are formed on the basis of all possible combinations of joining the thiazole and imidazole rings . They are known to exist in five types of systems, each with varying degrees of saturation .

Mechanism of Action

The mechanism of action of imidazothiazoles can vary depending on the specific compound and its intended use. For example, some imidazothiazoles have been found to have cytotoxic activity against certain cancer cell lines .

properties

IUPAC Name

N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5OS/c1-3-24(20(27)14-18-16-26-12-13-28-21(26)22-18)15-17-4-10-25(11-5-17)19-6-8-23(2)9-7-19/h12-13,16-17,19H,3-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGPPJYHRWSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)CC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide
Reactant of Route 6
N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide

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